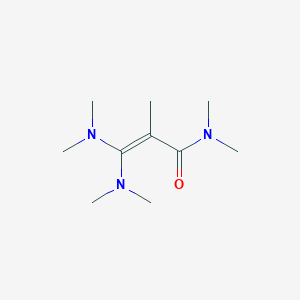
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is an organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis(dimethylamino)phenylmethanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of HFIP as a solvent and reaction promoter is advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, high polarity, and slight Brønsted acidity .
化学反応の分析
Types of Reactions
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with activated alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinated alcohols, which promote nucleophilic substitution reactions onto activated alcohols . The reaction conditions often involve the use of HFIP as a solvent and reaction promoter due to its favorable properties .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the alkylation reaction of ketene silyl acetals with bis(dimethylamino)phenylmethanol produces the corresponding ester .
科学的研究の応用
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in organic synthesis as a reagent for various chemical transformations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its activity and effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3,3-Bis(dimethylamino)-5,5-bi-1,2,4-triazine: This compound shares similar structural features and is used in organic synthesis.
3,3-Bis(diisopropylamino)-3-thioxo-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene: Another compound with similar properties and applications.
Uniqueness
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is unique due to its specific chemical structure and the favorable properties of HFIP used in its synthesis. This makes it particularly useful in various chemical transformations and industrial applications .
特性
CAS番号 |
920518-66-7 |
|---|---|
分子式 |
C10H21N3O |
分子量 |
199.29 g/mol |
IUPAC名 |
3,3-bis(dimethylamino)-N,N,2-trimethylprop-2-enamide |
InChI |
InChI=1S/C10H21N3O/c1-8(10(14)13(6)7)9(11(2)3)12(4)5/h1-7H3 |
InChIキー |
UABJHNRIXLETHF-UHFFFAOYSA-N |
正規SMILES |
CC(=C(N(C)C)N(C)C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)

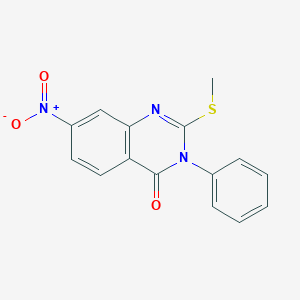
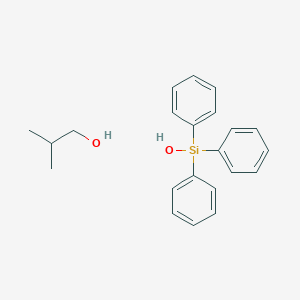
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
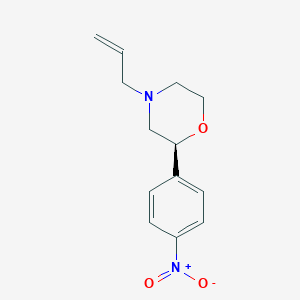
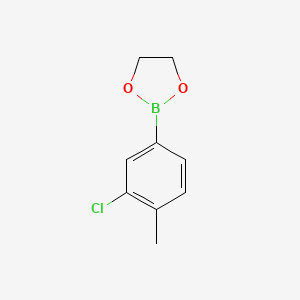
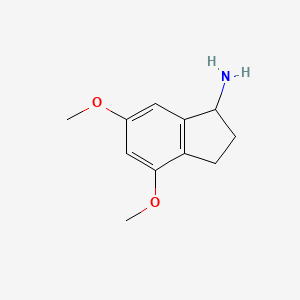
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)

